Synthesis of DAA1106: While the specific synthesis of DAA1106 is not detailed in the provided papers, it is mentioned as a leading compound for developing iodinated analogs for PBR imaging [ [] ].
Synthesis of [18F]FEDAA1106: This fluorinated derivative of DAA1106 is synthesized by alkylating a desmethyl precursor with 2-[18F]fluoroethyl bromide. [ [] ].
Synthesis of Iodinated Analogs: Iodinated DAA1106 analogs are synthesized by iodinating tributylstannyl precursors using [131I]NaI and H2O2 as an oxidizing agent. [ [] ].
Lipophilicity: One study suggests that [18F]FEDAA1106 might have greater lipophilicity compared to -PK11195, contributing to its higher brain uptake in imaging studies. [ [] ]
Metabolic Stability: [18F]FEDAA1106 demonstrates better metabolic stability in vivo compared to its fluoromethyl analog, making it more suitable for PET imaging. [ [] ]
Neuroinflammation Imaging: DAA1106 derivatives, particularly [18F]FEDAA1106 and [11C]DAA1106, have shown promise as PET ligands for visualizing activated microglia in animal models of neuroinflammation. These ligands have demonstrated higher brain uptake and binding affinity compared to the commonly used PBR ligand, [11C]PK11195. [ [], [], [], [] ]
Studying Neurological Disorders: DAA1106 derivatives are valuable tools for studying neuroinflammation associated with various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke. Their use in PET imaging enables researchers to visualize and quantify microglial activation in these conditions. [ [], [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8